2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid
Description
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid is a polyol-derived carboxylic acid featuring a central 3-hydroxy-2,2-bis(hydroxymethyl)propyl moiety linked to a benzoic acid group via a carbonyloxy bridge. This structural motif combines the hydrophilic hydroxyl groups of pentaerythritol derivatives with the aromatic and acidic properties of benzoic acid.
Properties
CAS No. |
15015-84-6 |
|---|---|
Molecular Formula |
C13H16O7 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid |
InChI |
InChI=1S/C13H16O7/c14-5-13(6-15,7-16)8-20-12(19)10-4-2-1-3-9(10)11(17)18/h1-4,14-16H,5-8H2,(H,17,18) |
InChI Key |
XQXVLZZWCQGAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propionic acid with a benzoic acid derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent or active pharmaceutical ingredient.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to derivatives of 3-hydroxy-2,2-bis(hydroxymethyl)propyl groups, which differ primarily in their functional groups and substituents:
| Compound Name | Functional Group | Key Structural Features |
|---|---|---|
| Target Compound | Benzoic acid derivative | Aromatic ring, carboxylic acid, polyol backbone |
| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate | Fatty acid ester (C18:1) | Oleic acid ester, high hydrophobicity |
| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl acrylate | Acrylate ester | Reactive acrylate group, polymerizable |
| Pentaerythritol | Polyol | Four hydroxyl groups, compact structure |
Key Insights :
- The acrylate derivative () is reactive in polymerization, whereas the benzoic acid derivative may serve as a monomer or intermediate in specialty polymers .
Physicochemical Properties
A comparison of molecular weight, hydrophobicity (LogP), and solubility:
| Compound Name | Molecular Formula | Molecular Weight | LogP | Solubility Trends |
|---|---|---|---|---|
| Target Compound | C16H20O8 * | ~364.3 | ~0.5 | Moderate aqueous solubility |
| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | C21H42O5 | 374.56 | 5.89 | Lipophilic, low water solubility |
| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate | C23H44O5 | 400.59 | ~6.5 | Insoluble in water |
| Pentaerythritol | C5H12O4 | 136.15 | -1.2 | Highly water-soluble |
*Estimated based on structural similarity to analogs.
Sources :
Key Insights :
- The target compound’s LogP (~0.5) suggests balanced hydrophilicity, making it more soluble than fatty acid esters (LogP >5) but less than pentaerythritol .
- The benzoic acid group enhances polarity compared to esters, favoring solubility in polar solvents.
Insecticidal Activity (Drosophila suzukii Model)
- Pentaerythritol : Low toxicity to mammals, induces osmotic shock in insects via rapid dissolution and cooling effects .
- Dipentaerythritol : Moderate oral toxicity to mammals; selectively targets insect eggs/larvae .
- However, the benzoic acid moiety may alter bioavailability.
Mammalian Toxicity
Research Findings and Trends
- Molecular Size vs. Bioactivity : Smaller polyols (e.g., pentaerythritol) exhibit higher insecticidal activity due to greater osmotic pressure generation, while larger derivatives (e.g., tripentaerythritol) are less effective .
- Functional Group Impact : Esters (e.g., oleate) prioritize industrial applications, whereas reactive groups (e.g., acrylate) enable polymerization . The benzoic acid group in the target compound may expand its utility in pH-sensitive formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
